molecular formula C23H35N9O8S B1684015 ATN-161 CAS No. 262438-43-7

ATN-161

Katalognummer: B1684015
CAS-Nummer: 262438-43-7
Molekulargewicht: 597.6 g/mol
InChI-Schlüssel: MMHDBUJXLOFTLC-WOYTXXSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATN-161 is a non-arginine-glycine-aspartic acid-based integrin binding peptide. It is derived from the synergy region of fibronectin and specifically targets integrins alpha-5 beta-1 and alpha-v beta-3. These integrins play a crucial role in tumor angiogenesis, making this compound a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action:
ATN-161 functions primarily as an antiangiogenic agent. By blocking the α5β1 integrin, it inhibits endothelial cell migration and new blood vessel formation, which are crucial for tumor growth and metastasis.

Clinical Trials:

  • Phase 1 Trial: A study involving 26 patients with advanced solid tumors demonstrated that this compound was well tolerated at doses ranging from 0.5 to 16 mg/kg. Approximately one-third of participants exhibited prolonged stable disease, suggesting potential efficacy in managing tumor progression .
  • Preclinical Studies: In animal models, systemic administration of this compound significantly reduced tumor growth and metastasis. For instance, in Copenhagen rats with MLL tumors, treatment resulted in an eight- to ten-fold reduction in blood vessel density within tumor tissues compared to untreated controls .
Study TypeFindings
Phase 1 ClinicalWell tolerated; prolonged stable disease in ~33% of patients
Preclinical (Rats)Significant reduction in tumor growth and blood vessel density
In Vitro (DU145)Inhibition of basement membrane invasion in prostate cancer cell lines

Viral Infection Treatment

SARS-CoV-2 Research:
Recent studies have highlighted this compound's potential as a therapeutic agent against SARS-CoV-2. It has been shown to inhibit the binding of the viral spike protein to host cells, thereby reducing viral entry and infection rates.

Key Findings:

  • In Vitro Studies: Pre-treatment with this compound increased cell viability in the presence of SARS-CoV-2, demonstrating a protective effect against cytopathic damage caused by the virus .
  • Animal Models: Research indicates that this compound can reduce viral load in infected mice, supporting its potential as a preventative treatment for α5β1-mediated viral infections .
Study TypeFindings
In VitroIncreased cell viability; decreased cytopathic effects in SARS-CoV-2 infected cells
Animal ModelReduction of viral load in mice; potential for clinical application against COVID-19

Antiangiogenic Effects in Ocular Disease

This compound has also been investigated for its antiangiogenic properties in treating choroidal neovascularization (CNV), a condition associated with age-related macular degeneration.

Experimental Results:
In studies involving human choroidal endothelial cells and laser-induced CNV models in rats, this compound demonstrated significant inhibition of neovascularization and leakage when compared to standard therapies like anti-Vascular Endothelial Growth Factor (VEGF) treatments .

Study TypeFindings
In VitroInhibition of VEGF-induced migration and capillary tube formation
In Vivo (Rats)Significant reduction in CNV leakage and lesion size compared to control groups

Wirkmechanismus

Target of Action

ATN-161 is a non-RGD based integrin binding peptide that primarily targets alpha-5 beta-1 and alpha-v beta-3 integrins . These integrins are present on activated endothelial cells and play a critical role in tumor angiogenesis . They mediate endothelial cell-extracellular matrix interactions, which are of particular interest in cancer progression .

Mode of Action

This compound inhibits the migration and adhesion of particular integrins on activated endothelial cells . This approach targets both the tumor vasculature and the cancer cells themselves, which may be effective in single therapy as well as combination therapy . Since the expression of alpha (5)beta (1) integrin by cancer cells and the role of this molecule in tumor angiogenesis is similar across a range of different cancers, the therapeutic benefit of this compound is expected to extend to a variety of cancers .

Biochemical Pathways

This compound has antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis . The peptide had antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis .

Pharmacokinetics

In a phase 1 trial, adult patients with advanced solid tumors were enrolled in eight sequential dose cohorts (0.1–16 mg kg 1), receiving this compound administered as a 10-min infusion thrice weekly . At dose levels above 0.5 mgkg 1, mean total clearance and volume of distribution showed dose-independent pharmacokinetics (PKs) . At 8.0 and 16.0 mgkg 1, clearance of this compound was reduced, suggesting saturable PKs .

Result of Action

This compound treatment effectively inhibited oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis attenuate tight junction integrity via induction of α5, NLRP3, p-FAK, and p-AKT signaling in mouse brain endothelial cells . This compound treatment effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Action Environment

The presence of a U-shaped dose-response curve presents a significant challenge to identifying a biologically active dose of this compound . The identification of biomarkers of angiogenesis that also exhibit this same u-shaped response should allow the translation of those biomarkers to the clinic, allowing them to be used to identify the active dose of this compound in phase ii studies .

Biochemische Analyse

Biochemical Properties

ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .

Metabolic Pathways

Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .

Subcellular Localization

It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ATN-161 is synthesized as a five-amino acid peptide with the sequence Ac-PHSCN-NH2. The synthesis involves standard solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ATN-161 unterliegt hauptsächlich Bindungsinteraktionen, anstatt traditionellen chemischen Reaktionen. Es bindet an die Integrine Alpha-5 Beta-1 und Alpha-v Beta-3 und hemmt deren Funktion. Diese Bindung kann als eine Form der molekularen Erkennung betrachtet werden, anstatt als eine chemische Reaktion .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie N,N'-Diisopropylcarbodiimid und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise unter inerten Bedingungen durchgeführt, um Oxidation zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Synthese ist das this compound-Peptid selbst. Es werden keine signifikanten Nebenprodukte gebildet, da die Festphasen-Peptidsynthesemethode sehr spezifisch ist .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.

Biologische Aktivität

ATN-161, a five-amino acid peptide derived from the synergy region of fibronectin, functions primarily as an integrin antagonist, particularly targeting the α5β1 integrin. This compound has garnered attention for its potential therapeutic applications in oncology and beyond, including its role in inhibiting tumor growth, metastasis, and even viral infections such as SARS-CoV-2.

This compound operates by binding to integrins, which are crucial for cell adhesion and signaling. Unlike traditional integrin antagonists that block adhesion, this compound inhibits integrin-dependent signaling pathways. This unique mechanism contributes to its antiangiogenic properties, making it effective in reducing tumor vascularization and growth.

Preclinical Studies

  • Tumor Growth Inhibition : In various animal models, this compound has demonstrated significant antitumor activity. For instance:
    • In a study involving Copenhagen rats with MLL tumors, administration of this compound resulted in an 80-90% reduction in tumor volume compared to untreated controls .
    • The peptide also exhibited a U-shaped dose-response curve , indicating enhanced efficacy at lower doses .
  • Combination Therapies : this compound has shown promising results when combined with other chemotherapy agents:
    • In colon cancer models, it improved survival rates when used alongside 5-fluorouracil (5-FU) .
    • The peptide has been noted to enhance the effects of various chemotherapeutics without increasing toxicity .
  • Non-Oncological Applications : Beyond cancer treatment, this compound has been investigated for its effects on autoimmune conditions:
    • Studies have shown that it can regress established Crohn’s disease in animal models, highlighting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid clearance from plasma with a half-life ranging from 3.2 to 5.0 hours . Despite this short half-life, the compound exhibits durable effects on tumor suppression, suggesting prolonged receptor interaction or a long-lasting biological response .

Clinical Trials

This compound has progressed through several clinical trials:

  • Phase I Trials : Initial studies focused on safety and tolerability in patients with advanced solid tumors. Results indicated that the peptide was well-tolerated and demonstrated preliminary signs of efficacy with prolonged stable disease in some patients .
  • Phase II Trials : Currently ongoing trials aim to further evaluate the antitumor efficacy and optimal dosing strategies based on the observed U-shaped dose-response curve .

Viral Inhibition Studies

Recent research has explored this compound's potential against viral infections:

  • A study demonstrated that this compound effectively inhibits the interaction between the SARS-CoV-2 spike protein and its host binding partners (ACE2/α5β1). This inhibition resulted in increased cell viability in vitro when administered prophylactically against viral infection .

Summary of Biological Activities of this compound

Activity Description
Tumor Growth InhibitionReduces tumor size by 80-90% in preclinical models
Combination Therapy EfficacyEnhances survival rates when combined with 5-FU
Anti-inflammatory EffectsShows regression of Crohn's disease in animal models
Viral Infection InhibitionDisrupts SARS-CoV-2 entry into host cells

Pharmacokinetics of this compound

Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Half-Life (hours) Clearance (mL/min/kg)
0.1UndetectableNot availableNot applicableNot applicable
0.25VariableVariableVariableVariable
0.5VariableVariableVariableVariable
1.0IncreasedIncreased3.2–5.0Reduced
8.0IncreasedIncreasedStableReduced

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180877
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis.
Record name ATN-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

262438-43-7
Record name ATN 161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATN-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATN-161
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atn-161
Reactant of Route 2
Atn-161
Reactant of Route 3
Atn-161
Reactant of Route 4
Atn-161
Reactant of Route 5
Reactant of Route 5
Atn-161
Reactant of Route 6
Atn-161

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.